molecular formula C13H11ClN2O4 B2752838 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-05-1

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2752838
CAS RN: 2034237-05-1
M. Wt: 294.69
InChI Key: PVEAJNHJBGDJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of spiro-heterocycle . Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Synthesis Analysis

The synthesis of similar compounds involves a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides . The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a four-component reaction followed by two sequential cyclizations . These reactions are carried out under basic conditions .

Scientific Research Applications

Medicinal Chemistry: Antiproliferative Agents

This compound can be explored for its antiproliferative properties. Similar structures have been synthesized and evaluated for their ability to inhibit cell proliferation in cancer cell lines . By modifying the azetidine and oxazolidine moieties, researchers can develop novel antiproliferative agents that may act on specific cancer targets, such as tubulin, to disrupt cancer cell growth.

Organic Synthesis: Building Blocks for Amino Acid Derivatives

In organic synthesis, this compound could serve as a precursor for the synthesis of new heterocyclic amino acid derivatives . These derivatives are valuable for creating peptides and proteins with modified properties, which can have applications ranging from drug design to materials science.

Drug Design: Tubulin-Destabilising Compounds

The structural features of this compound suggest potential as a tubulin-destabilising agent. Similar compounds have shown the ability to interact with the colchicine-binding site on tubulin, leading to the destabilization of microtubules, which is a promising mechanism for anticancer drugs .

properties

IUPAC Name

3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEAJNHJBGDJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

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